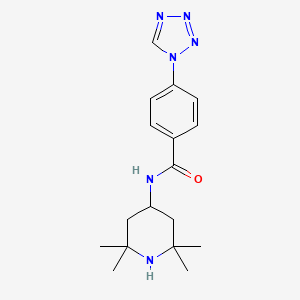![molecular formula C27H19BrClNO2 B15007774 2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol](/img/structure/B15007774.png)
2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol is a complex organic compound that belongs to the class of benzoquinoline derivatives. . The unique structure of this compound, which includes a bromine atom, a chlorophenyl group, and an ethoxyphenol moiety, makes it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then subjected to various electrophilic reagents such as acetic anhydride, chloroacetyl chloride, and chloroacetic acid to yield the desired benzoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally benign solvents and catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzo[f]quinoline-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-Bromo-1-(3-nitrophenyl)ethan-1-one: Another benzoquinoline derivative with similar structural features.
Uniqueness
What sets 2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C27H19BrClNO2 |
|---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol |
InChI |
InChI=1S/C27H19BrClNO2/c1-2-32-25-14-18(13-22(28)27(25)31)24-15-21(17-7-10-19(29)11-8-17)26-20-6-4-3-5-16(20)9-12-23(26)30-24/h3-15,31H,2H2,1H3 |
InChI Key |
CGMBSRHFJVHWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15007711.png)

![N-(4-bromo-2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B15007718.png)
![3-chloro-N-cyclohexyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15007719.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15007731.png)
![4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15007741.png)
![6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B15007746.png)

![methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate](/img/structure/B15007758.png)
![Ethyl 2-({[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007759.png)
![3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15007760.png)

![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15007769.png)
